molecular formula C35H41NO2S B286589 N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide

N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide

Cat. No. B286589
M. Wt: 539.8 g/mol
InChI Key: UAZKRMVWIJGQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further research and development.

Mechanism of Action

N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is a selective inhibitor of the protein kinase BTK, which plays a critical role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting BTK activity, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide can modulate immune cell function and reduce inflammation, which is thought to underlie its therapeutic effects in various diseases.
Biochemical and Physiological Effects
N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to have significant effects on various biochemical and physiological processes, including immune cell activation, proliferation, and survival. In preclinical studies, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to inhibit B-cell receptor signaling, reduce cytokine production, and induce apoptosis in cancer cells. These effects suggest that N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide may have broad therapeutic potential in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. Additionally, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to have good pharmacokinetic properties, making it suitable for oral administration and systemic delivery. However, one limitation of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in disease pathogenesis. Additionally, further studies are needed to optimize the dosing and administration of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide in clinical settings. Finally, the potential use of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide in other diseases, such as viral infections and neurodegenerative disorders, should be explored.

Synthesis Methods

The synthesis of N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide involves a multi-step process that begins with the reaction of 4-bromobiphenyl with 2-phenylethylamine to form 1-(biphenyl-4-yl)-2-phenylethylamine. This intermediate is then reacted with 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride to yield N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide. The synthesis of this compound has been optimized to maximize yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune diseases. These findings suggest that N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide may have significant clinical potential in the treatment of these conditions.

properties

Molecular Formula

C35H41NO2S

Molecular Weight

539.8 g/mol

IUPAC Name

N-[2-phenyl-1-(4-phenylphenyl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide

InChI

InChI=1S/C35H41NO2S/c1-24(2)31-22-32(25(3)4)35(33(23-31)26(5)6)39(37,38)36-34(21-27-13-9-7-10-14-27)30-19-17-29(18-20-30)28-15-11-8-12-16-28/h7-20,22-26,34,36H,21H2,1-6H3

InChI Key

UAZKRMVWIJGQCJ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C

Origin of Product

United States

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